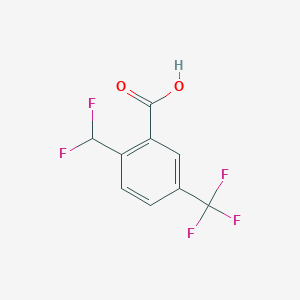
2-(Difluoromethyl)-5-(trifluoromethyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Difluoromethyl)-5-(trifluoromethyl)benzoic acid: is an organic compound that features both difluoromethyl and trifluoromethyl groups attached to a benzoic acid core
準備方法
Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of carbon-centered intermediates . This process can be achieved using various reagents and catalysts, such as metal-based methods that transfer difluoromethyl groups to specific sites on the aromatic ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation and trifluoromethylation processes. These methods often utilize advanced catalytic systems and optimized reaction conditions to ensure high yields and purity. The use of non-ozone depleting difluorocarbene reagents has also been explored to improve the environmental sustainability of the production process .
化学反応の分析
Types of Reactions: 2-(Difluoromethyl)-5-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups onto the aromatic ring .
科学的研究の応用
Chemistry: In chemistry, 2-(Difluoromethyl)-5-(trifluoromethyl)benzoic acid is used as a building block for the synthesis of more complex molecules. Its unique fluorinated groups enhance the stability and reactivity of the resulting compounds .
Biology and Medicine: The compound’s fluorinated groups can improve the bioavailability and metabolic stability of pharmaceuticals. It is often used in drug discovery and development to create new therapeutic agents with enhanced properties .
Industry: In the industrial sector, this compound is utilized in the production of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the development of materials with improved performance characteristics .
作用機序
The mechanism of action of 2-(Difluoromethyl)-5-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl and trifluoromethyl groups can influence the compound’s binding affinity and selectivity towards these targets. For example, in pharmaceuticals, these groups can enhance the compound’s ability to interact with enzymes or receptors, leading to desired therapeutic effects .
類似化合物との比較
2-(Trifluoromethyl)benzoic acid: This compound features a trifluoromethyl group but lacks the difluoromethyl group, making it less versatile in certain applications.
2-(Difluoromethyl)benzoic acid: This compound contains a difluoromethyl group but lacks the trifluoromethyl group, which may affect its chemical properties and applications.
Uniqueness: 2-(Difluoromethyl)-5-(trifluoromethyl)benzoic acid is unique due to the presence of both difluoromethyl and trifluoromethyl groups. This combination enhances its chemical reactivity and stability, making it a valuable compound in various scientific and industrial applications .
特性
IUPAC Name |
2-(difluoromethyl)-5-(trifluoromethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F5O2/c10-7(11)5-2-1-4(9(12,13)14)3-6(5)8(15)16/h1-3,7H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOYFESPFASDOEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(=O)O)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














